1,3-Oxazinan-2-imine hydrochloride
Overview
Description
1,3-Oxazinan-2-imine hydrochloride is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the imine group and the hydrochloride salt form enhances its reactivity and solubility, making it a valuable intermediate in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Oxazinan-2-imine hydrochloride can be synthesized through several methods. One common approach involves the cyclization of amino alcohols with carbon dioxide or urea under catalytic conditions. For instance, the reaction of 3-amino-1-propanol with ethylene carbonate in the presence of triazabicyclodecene (TBD) as a catalyst yields 1,3-oxazinan-2-one, which can be further converted to this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclization reactions using eco-friendly catalysts and solvents. The use of metal-organic frameworks (MOFs) as catalysts has been explored to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
1,3-Oxazinan-2-imine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazinanones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The imine group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can react with the imine group under mild conditions.
Major Products Formed
Oxidation: Oxazinanones.
Reduction: Amino derivatives.
Substitution: Various substituted oxazinan-2-imine derivatives.
Scientific Research Applications
1,3-Oxazinan-2-imine hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its antibacterial, anti-inflammatory, and antithrombotic properties.
Industry: Utilized in the production of fine chemicals, cosmetics, and pesticides.
Mechanism of Action
The mechanism of action of 1,3-oxazinan-2-imine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The imine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. Additionally, the compound’s structure allows it to participate in hydrogen bonding and electrostatic interactions, further influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
1,3-Oxazinan-2-one: A closely related compound with a carbonyl group instead of an imine group.
1,3-Oxazine: Another heterocyclic compound with a similar ring structure but different functional groups.
Uniqueness
1,3-Oxazinan-2-imine hydrochloride is unique due to the presence of the imine group, which imparts distinct reactivity and biological activity compared to its analogs. The hydrochloride salt form also enhances its solubility and stability, making it more suitable for various applications .
Properties
IUPAC Name |
5,6-dihydro-4H-1,3-oxazin-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O.ClH/c5-4-6-2-1-3-7-4;/h1-3H2,(H2,5,6);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJRHCFTDYXLOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(OC1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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